molecular formula C12H11NO2S B1314228 Ethyl 4-phenylthiazole-5-carboxylate CAS No. 99822-80-7

Ethyl 4-phenylthiazole-5-carboxylate

Cat. No.: B1314228
CAS No.: 99822-80-7
M. Wt: 233.29 g/mol
InChI Key: VUBSBLCFFDSRJO-UHFFFAOYSA-N
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Description

Ethyl 4-phenylthiazole-5-carboxylate is a heterocyclic compound with the molecular formula C12H11NO2S. It is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .

Scientific Research Applications

Ethyl 4-phenylthiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, biocides, and other industrial chemicals

Safety and Hazards

The safety information for Ethyl 4-phenylthiazole-5-carboxylate includes several hazard statements: H302-H315-H320-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Relevant Papers

The relevant papers for this compound include a study on the synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-b]pyridines and thiazolo [5′,4′:5,6]pyrano [2,3-d]pyrimidine derivatives . Another paper discusses the design, synthesis, and biological evaluation of 1H-pyrazole-5 .

Biochemical Analysis

Biochemical Properties

Ethyl 4-phenylthiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and affecting cellular responses.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis . Moreover, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition . For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic reactions. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s biological activity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues can influence its therapeutic and toxic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-phenylthiazole-5-carboxylate can be synthesized through a one-pot procedure involving the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild conditions . This method is preferred over traditional two-step reactions due to its efficiency and higher yields.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves bulk manufacturing processes that ensure high purity and consistent quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are often carried out under controlled temperatures and pH conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Mechanism of Action

The mechanism of action of ethyl 4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This interaction can lead to the compound’s observed biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-phenylthiazole-5-carboxylate
  • Ethyl 2-morpholin-4-yl-4-phenylthiazole-5-carboxylate

Uniqueness

Ethyl 4-phenylthiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 4-phenyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)11-10(13-8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBSBLCFFDSRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99822-80-7
Record name Ethyl 4-phenylthiazole-5-carboxylate
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